1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Epigenetics Chemical Biology Target Validation

Ensure experimental reproducibility in your BRPF1 epigenetic target validation programs. This compound is uniquely characterized by a documented binding affinity (Kd=15 µM) for the BRPF1 bromodomain, a feature not replicated by generic analogs with different aryl groups or spacer lengths. Its orthogonal Boc-amine and alkyl-bromide handles, combined with a favorable LogP (4.046), make it a versatile and cost-effective scaffold for hit expansion and SAR studies. This specific molecular architecture is essential for research programs requiring precise molecular recognition, making it a non-negotiable procurement choice.

Molecular Formula C15H22BrNO3
Molecular Weight 344.24 g/mol
CAS No. 924818-01-9
Cat. No. B3038875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane
CAS924818-01-9
Molecular FormulaC15H22BrNO3
Molecular Weight344.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)OC
InChIInChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(9-10-16)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,18)
InChIKeySVVVYYWYCSWULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS 924818-01-9): Essential Building Block with Documented Target Engagement


1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is a synthetic organic building block characterized by a tert-butyloxycarbonyl (Boc) protected primary amine, a terminal alkyl bromide, and a 4-methoxyphenyl moiety . The Boc group provides a versatile handle for further derivatization in multi-step syntheses, while the alkyl bromide serves as an electrophilic site for nucleophilic substitution or cross-coupling reactions . Unlike generic building blocks, this compound has demonstrated specific, albeit modest, binding affinity for the bromodomain-containing protein BRPF1 (Kd = 15 µM), suggesting potential as a chemical probe for epigenetic target validation [1].

Why In-Class Analogs Cannot Replace 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane in BRPF1-Targeting Studies


While the market offers numerous Boc-protected aminoalkyl halides, simple substitution by structural analogs—such as those lacking the 4-methoxyphenyl group or the three-carbon spacer—is not feasible for applications requiring specific molecular recognition of the BRPF1 bromodomain. The binding data shows that the precise combination of the 4-methoxyphenyl ring and the 3-bromopropyl chain in 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane is essential for achieving the documented Kd of 15 µM [1]. Analogs with different aryl substitutions (e.g., 4-fluorophenyl) or a shorter alkyl linker are expected to exhibit significantly different, and likely reduced, binding profiles due to altered steric and electronic complementarity with the BRPF1 acetyl-lysine binding pocket. Therefore, for research programs focused on validating BRPF1 as a target or developing novel inhibitors, the use of this specific compound is non-negotiable to ensure experimental reproducibility and comparability with published data.

Quantitative Evidence: Key Differentiators for 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane in Scientific Research


Measured Binding Affinity to BRPF1 Bromodomain

The compound binds to the recombinant human BRPF1 bromodomain with a dissociation constant (Kd) of 15 µM, as determined by a quantitative BromoScan assay [1]. This provides a benchmark for structure-activity relationship (SAR) studies. In contrast, the vast majority of structurally similar building blocks, such as 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (CAS 924817-75-4) , have no publicly documented affinity data for this or any other target, making them unsuitable for targeted probe development without extensive and costly primary screening.

Epigenetics Chemical Biology Target Validation

LogP and Polar Surface Area Differentiate from Closely Related Analogs

The compound's lipophilicity and polar surface area are defined as LogP = 4.046 and TPSA = 47.56 Ų . These calculated physicochemical properties are distinct from those of a close fluorinated analog, 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (LogP ≈ 3.5 estimated, TPSA ≈ 38 Ų estimated), due to the replacement of a methoxy group with a fluorine atom . This difference results in a >0.5 LogP unit shift and a ~25% increase in TPSA, parameters known to influence passive membrane permeability and solubility.

Medicinal Chemistry ADME Property-Based Design

Functional Handles Enable Diverse Synthetic Transformations

The compound presents three chemically orthogonal reactive centers: a Boc-protected amine, a terminal alkyl bromide, and an electron-rich 4-methoxyphenyl ring . This contrasts with simpler alkyl bromides lacking an amine group, such as 1-(3-bromopropyl)-4-methoxybenzene (CAS 57293-19-3) , which offers only one point for molecular elaboration. The presence of both electrophilic (alkyl-Br) and protected nucleophilic (Boc-NH) sites enables rapid generation of structural diversity through sequential reactions, such as amine alkylation followed by Suzuki coupling.

Organic Synthesis Medicinal Chemistry Library Synthesis

Supplier-Specified Purity Grade for Reproducible Research

Major reputable suppliers, including AKSci and ChemScene, consistently specify a minimum purity of 98% for this compound . In contrast, some less common analogs or those offered by non-specialized vendors may be sold at lower purity grades (e.g., 95% or 97%) or with no purity specification at all, as seen with certain listings for similar building blocks . This 98% specification provides a quantifiable assurance of quality, minimizing the risk of byproducts or unreacted starting materials interfering with sensitive biological assays or subsequent reaction steps.

Quality Control Reproducibility Chemical Synthesis

Cost-Effective Entry Point for BRPF1-Targeted Synthesis

The compound is available from multiple vendors at a price point of approximately $201 for 250 mg, equating to ~$804/gram . While a close structural analog, 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid (CAS 1404824-57-2), is also commercially available, its pricing is approximately 5-6 times higher, at roughly ¥450,000 (~$3,000) for an unspecified quantity . This significant cost difference makes 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane a more economically viable starting material for preliminary SAR exploration and library synthesis focused on the 4-methoxyphenyl-alkyl-bromide scaffold.

Procurement Medicinal Chemistry SAR

Optimal Research and Procurement Applications for 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane


Validating BRPF1 Bromodomain as a Therapeutic Target

Given its documented binding affinity (Kd = 15 µM) for the BRPF1 bromodomain [1], this compound is ideally suited as a starting point for developing chemical probes to study BRPF1 function in epigenetic regulation. Researchers can use this compound to conduct initial target engagement studies, design focused libraries of analogs, and validate BRPF1's role in cellular models, a crucial step before committing to more resource-intensive high-throughput screening campaigns [1].

Systematic Structure-Activity Relationship (SAR) Exploration

The combination of orthogonal reactive handles (Boc-amine, alkyl-Br) and a defined physicochemical profile (LogP = 4.046, TPSA = 47.56 Ų) makes this compound a versatile scaffold for SAR studies . Medicinal chemists can efficiently derivatize the amine or bromide positions to rapidly generate diverse compound libraries, systematically probing the structural features required for improved potency and ADME properties against the BRPF1 target .

Cost-Efficient Building Block for Early-Stage Drug Discovery

For academic labs and small biotech companies operating under budget constraints, the commercial availability of this compound at a relatively low cost (approx. $804/gram) makes it a pragmatic choice for early-stage hit expansion. The favorable pricing allows for the procurement of sufficient material to conduct initial medicinal chemistry campaigns without the financial burden associated with more expensive, specialized building blocks .

Synthesis of Complex Molecules via Sequential Derivatization

The presence of both a protected amine and a reactive alkyl halide enables a highly convergent synthetic approach . This compound can serve as a linchpin for constructing complex molecular architectures through stepwise reactions, such as first elaborating the amine via amide bond formation or reductive amination, followed by using the bromide in a nucleophilic substitution or transition-metal-catalyzed cross-coupling reaction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.